Azane;palladium(2+);dichloride;hydrate

Description

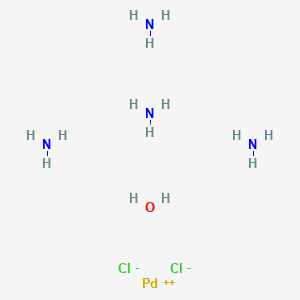

Azane;palladium(2+);dichloride;hydrate (CAS 13933-31-8) is a coordination complex with the molecular formula H₈Cl₂N₄Pd·H₂O, corresponding to tetraamminepalladium(II) chloride monohydrate. It is a hygroscopic, water-soluble compound characterized by its square-planar geometry, where palladium(II) is coordinated by four ammonia ligands (azane) and two chloride ions in a cis-configuration . This compound is widely used as a precursor for heterogeneous palladium catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and hydrogenation processes .

Properties

Molecular Formula |

Cl2H14N4OPd |

|---|---|

Molecular Weight |

263.46 g/mol |

IUPAC Name |

azane;palladium(2+);dichloride;hydrate |

InChI |

InChI=1S/2ClH.4H3N.H2O.Pd/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 |

InChI Key |

WVCXSPJPERKPJS-UHFFFAOYSA-L |

Canonical SMILES |

N.N.N.N.O.[Cl-].[Cl-].[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process begins by dissolving $$ \text{Pd(NH}3\text{)}2\text{Cl}2 $$ in dilute ammonia water (5–10% concentration) at a mass ratio of 1:5–10 (precursor to ammonia solution). The reaction proceeds as follows:

$$

\text{Pd(NH}3\text{)}2\text{Cl}2 + 2\text{NH}3 \cdot \text{H}2\text{O} \rightarrow \text{Pd(NH}3\text{)}4\text{Cl}2 + 2\text{H}2\text{O}

$$

Stirring at ambient temperature (20–25°C) ensures complete dissolution, forming a $$ \text{Pd(NH}3\text{)}4\text{Cl}_2 $$ solution. Subsequent crystallization at 70–80°C yields the hydrated form, which is filtered, washed with pure water, and dried at 80°C.

Yield and Purity

This method achieves a yield exceeding 95% with a product purity of ≥99.95%. Residual chloride ions are minimized to <5 ppm through iterative washing and recrystallization. Elemental analysis confirms stoichiometric consistency: Pd (35.38% observed vs. 35.90% theoretical), N (18.84% vs. 18.89%), and Cl (4.6 ppm).

Direct Synthesis from Chloropalladic Acid and Ammonia Under UV Irradiation

Chloropalladic acid ($$ \text{H}2\text{PdCl}4 $$) reacts with gaseous ammonia under ultraviolet (UV) light (280–380 nm) to form tetraamminepalladium(II) chloride hydrate.

Photochemical Activation

UV irradiation at 600–60,000 cd/g of palladium cleaves Pd–Cl bonds in $$ \text{H}2\text{PdCl}4 $$, enhancing ligand substitution kinetics:

$$

\text{H}2\text{PdCl}4 + 4\text{NH}3 \xrightarrow{\text{UV}} \text{Pd(NH}3\text{)}4\text{Cl}2 + 2\text{HCl}

$$

A molar ratio of 4:1 (ammonia to $$ \text{H}2\text{PdCl}4 $$) ensures complete conversion. Reactors equipped with UV lamps (arranged equidistantly around the reaction vessel) provide uniform irradiation.

Isolation and Crystallization

Post-reaction, the mixture is filtered, and the filtrate is heated to induce crystallization. Cooling to 10–15°C precipitates the hydrate, which is vacuum-dried at 50–60°C. This method achieves a yield of 98% with palladium recovery rates >99.5%.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Azane;palladium(2+);dichloride;hydrate undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: Palladium(II) can be reduced to palladium(0) in the presence of suitable reducing agents.

Substitution Reactions: The ammonia ligands can be substituted by other ligands such as phosphines or carbonyls.

Coordination Reactions: The compound can form complexes with other ligands, enhancing its catalytic properties.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, sodium borohydride.

Substituting Ligands: Triphenylphosphine, carbon monoxide.

Reaction Conditions: Ambient temperature and pressure, sometimes requiring inert atmosphere to prevent oxidation.

Major Products

Palladium(0) complexes: Formed during reduction reactions.

Substituted palladium complexes: Formed during substitution reactions.

Scientific Research Applications

Azane;palladium(2+);dichloride;hydrate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling, Heck reaction, and hydrogenation reactions.

Biology: Investigated for its potential use in biological systems as a catalyst for biochemical reactions.

Medicine: Explored for its potential in drug development and as a component in diagnostic tools.

Industry: Utilized in the production of fine chemicals, pharmaceuticals, and in the development of new materials.

Mechanism of Action

The mechanism by which azane;palladium(2+);dichloride;hydrate exerts its effects is primarily through its role as a catalyst. The palladium center facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates. The ammonia ligands and water molecules help stabilize the palladium center, allowing it to participate in various catalytic cycles.

Comparison with Similar Compounds

Tetraamminepalladium(II) Dichloride (Anhydrous)

Palladium(II) Chloride (PdCl₂)

| Parameter | Azane;Pd²⁺;dichloride;hydrate | PdCl₂ |

|---|---|---|

| Pd Content | 39% | 59–60% |

| Solubility in Water | High | Low (requires HCl) |

| Ligand Type | Ammonia | None (inorganic chloride) |

Tetraammineplatinum(II) Chloride Hydrate

Bis(ethylenediamine)palladium(II) Chloride

Structural and Functional Insights

- Hydration Effects: The monohydrate form enhances water solubility, making it ideal for aqueous-phase catalysis .

- Ligand Influence : Ammonia ligands in the tetraammine complex stabilize Pd²⁺, preventing aggregation during catalyst preparation .

- Comparison with Platinum Analogs : Pd complexes generally exhibit higher catalytic activity in cross-coupling reactions, whereas Pt analogs are more relevant in medicinal chemistry .

Q & A

Q. How is Tetraamminepalladium(II) chloride monohydrate synthesized and characterized in academic research?

Methodological Answer: The synthesis typically involves reacting palladium(II) chloride with excess aqueous ammonia under controlled pH and temperature. The product is crystallized as a monohydrate. Characterization methods include:

- X-ray Diffraction (XRD): To confirm the square-planar geometry of the Pd(II) center and hydrogen-bonded hydrate structure .

- Thermogravimetric Analysis (TGA): To assess thermal stability and dehydration behavior (decomposition at ~120°C) .

- Elemental Analysis: Verifies Pd content (≥39% by mass) and stoichiometry .

- Solubility Testing: Confirms water solubility, critical for catalytic applications .

Q. What role does Tetraamminepalladium(II) chloride monohydrate play in catalysis?

Methodological Answer: It serves as a precursor for:

- Heterogeneous Catalysts: Reduction yields Pd nanoparticles supported on mesoporous carbon for cross-coupling reactions .

- Homogeneous Catalysts: Ligand exchange generates active species like trans-diamminedichloropalladium(II), used in C–H activation .

- Method Tip: Monitor ligand substitution kinetics via UV-Vis spectroscopy to optimize catalytic activity.

Q. How does hydration affect the stability and reactivity of this compound?

Methodological Answer: The monohydrate structure stabilizes the complex via hydrogen bonding, but hygroscopicity demands anhydrous storage for reproducible results. Key considerations:

- Dehydration Studies: Use TGA to determine water loss thresholds (~120°C) .

- Reactivity Comparison: Anhydrous forms may exhibit faster ligand exchange but lower solubility .

Advanced Research Questions

Q. What challenges arise when synthesizing palladium complexes using this compound, and how are they resolved?

Methodological Answer:

- Challenge 1: Competing ligand exchange with ammonia during reactions.

- Resolution: Replace ammonia with chelating ligands (e.g., 1,10-phenanthroline) under inert atmospheres .

- Challenge 2: Hydrate interference in non-aqueous media.

- Case Study: Synthesis of bis(indolyltelluride)palladium(II) dichloride required strict stoichiometric control to avoid byproducts .

Q. How does this compound compare to other Pd(II) complexes (e.g., palladium nitrate hydrate) in catalytic applications?

Methodological Answer:

Q. What mechanistic insights exist for its role in cross-coupling reactions?

Methodological Answer:

- Oxidative Addition: Pd⁰ intermediates form during reduction, enabling aryl halide activation.

- Transmetallation: Ammonia ligands facilitate Pd–substrate coordination, critical for Suzuki-Miyaura couplings .

- Computational Modeling: DFT studies reveal charge distribution at the Pd center (InChIKey: WVCXSPJPERKPJS) influences reaction barriers .

Q. How can computational modeling optimize experimental design with this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.